
2-Chloro-4-fluorobenzotrifluoride
Overview
Description
2-Chloro-4-fluorobenzotrifluoride (CAS 94444-58-3) is a fluorinated aromatic compound with the molecular formula C₇H₃ClF₄ and a molecular weight of 198.55 g/mol. Structurally, it features a benzene ring substituted with chlorine at position 2, fluorine at position 4, and a trifluoromethyl (-CF₃) group at position 1 (relative to the chloro-fluoro substitution). This compound is widely utilized as a building block in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing trifluoromethyl group, which enhances stability and modulates reactivity .
Key properties include:
- Storage: Sealed in dry conditions at room temperature .
- Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .
- Precautionary Measures: Avoid heat, sparks, and open flames (P210), and follow handling guidelines (P201, P202) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluorobenzotrifluoride typically involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents. One common method is the chlorination of 2-chloro-4-fluorotoluene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of high-pressure ultraviolet lamps can enhance the efficiency of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce corresponding benzoic acids .
Scientific Research Applications
2-Chloro-4-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2-Chloro-4-fluorobenzotrifluoride. A detailed comparison is provided below:
Structural Analogs
Table 1: Comparison of Structural Analogs
Key Observations :
- Functional Group Impact : The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability compared to carboxylic acid or boronic acid derivatives. Acyl chlorides (e.g., 2-Chloro-4-fluorobenzoyl chloride) exhibit higher reactivity but require stringent moisture control .
- Positional Isomerism : 4-Chloro-2-fluorobenzotrifluoride shares the same substituents but differs in substitution pattern, leading to altered electronic effects and regioselectivity in reactions .
Functional Derivatives
Table 2: Comparison of Functional Derivatives
Key Observations :
- Substituent Effects : The nitrile group in 2-Chloro-4-fluorobenzonitrile increases electrophilicity, making it suitable for nucleophilic substitution reactions. In contrast, the hydroxyl group in 4-Chloro-3-hydroxybenzotrifluoride introduces acidity (pKa ~8–10), enabling use in pH-sensitive syntheses .
- Biphenyl Systems : Compounds like 3-(2-Chlorophenyl)-4-fluorobenzoic acid are bulkier, which can improve binding affinity in drug targets but may reduce solubility .
Biological Activity
2-Chloro-4-fluorobenzotrifluoride (CAS 94444-58-3) is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activity and interactions with biological systems.
The molecular formula of this compound is C7H3ClF4, with a molecular weight of approximately 198.55 g/mol. Its structure includes a benzene ring substituted at the 2 and 4 positions with chlorine and fluorine atoms, respectively, and three trifluoromethyl groups at the benzene ring. The presence of these electronegative substituents significantly influences its reactivity and biological activity.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This characteristic allows it to participate in nucleophilic substitution reactions with biological nucleophiles such as proteins, nucleic acids, and other biomolecules. Such interactions can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects or toxicity.
Key Interactions:
- Nucleophilic Substitution : The compound can form stable complexes with various biomolecules, influencing their function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting potential applications in drug development.
- Receptor Binding : The structural features may enable binding to receptors involved in signaling pathways.
Case Studies
-
Pharmaceutical Applications :
- Synthesis of Fluoxetine : this compound has been utilized as a precursor in the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression. Studies indicate that structural modifications involving this compound can enhance the pharmacological profile of SSRIs .
-
Environmental Impact :
- Toxicity Assessments : Research has indicated that halogenated aromatic compounds can exhibit significant toxicity to aquatic organisms. For instance, studies involving related compounds demonstrate that they can disrupt endocrine functions in fish models . The implications for environmental health are critical, given the potential for bioaccumulation.
- Chemical Biology Studies :
Data Table: Comparison of Biological Activities
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 2-Chloro-4-fluorobenzotrifluoride, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves halogenation or fluorination of substituted benzotrifluoride precursors. For example, ortho-directed halogenation using electrophilic reagents (e.g., N-chlorosuccinimide or Cl₂ in the presence of Lewis acids like ZrCl₄) can introduce chlorine at the 2-position. Fluorination may employ HF-based reagents or fluoroborates under controlled conditions. Yield optimization requires:
- Temperature control: Lower temperatures (−78°C to 0°C) minimize side reactions during halogenation .
- Solvent selection: Dichloromethane or DMF enhances solubility and reactivity .
- Purification: Column chromatography or recrystallization removes byproducts (e.g., dihalogenated derivatives).
Validate purity via HPLC or GC-MS, targeting >95% yield .
Q. Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons splitting patterns (e.g., doublets for para-fluoro substituents). Chlorine’s inductive effect deshields adjacent protons, shifting signals downfield .
- ¹⁹F NMR : A singlet near −60 ppm indicates the trifluoromethyl group; fluorine at C4 appears as a doublet (J ≈ 8–12 Hz) .
- Mass Spectrometry : ESI-MS or EI-MS should show M⁺ peaks at m/z 198 (C₇H₃ClF₄). Fragmentation patterns (e.g., loss of Cl or CF₃) confirm structure .
- IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and C-F (~1200 cm⁻¹) validate substituents .
Q. Advanced: How can DFT calculations predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
- Property Prediction :
- Validation : Compare computed NMR chemical shifts (GIAO method) and vibrational spectra with experimental data to refine computational models .
Q. Advanced: How do steric and electronic effects of chlorine and fluorine influence regioselectivity in further functionalization?
Methodological Answer:
- Electronic Effects :
- Steric Effects : The bulky CF₃ group hinders substitution at adjacent positions, favoring reactions at C5 or C6 .
- Case Study : Suzuki coupling with boronic acids predominantly occurs at C5 due to lower steric hindrance and electronic activation .
Q. Advanced: How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Cross-Validation :
- Isotopic Labeling : Use deuterated analogs (e.g., CF₃-d₃) to simplify splitting patterns and assign peaks .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for regiochemical confirmation .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration or disposal via certified hazardous waste services .
Q. Advanced: What role does this compound play in medicinal chemistry or agrochemical synthesis?
Methodological Answer:
- Pharmacophore Design : The CF₃ group enhances metabolic stability and bioavailability in drug candidates. Chlorine and fluorine improve target binding via halogen bonding .
- Agrochemical Applications : Derivatives act as herbicides by inhibiting acetyl-CoA carboxylase. Optimize activity by modifying substituents at C5 (e.g., adding pyridine rings) .
- Case Study : In Takeda’s PDE4 inhibitors, the compound’s scaffold provided optimal logP and solubility for CNS penetration .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZGIHGBLCIJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631413 | |
Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94444-58-3 | |
Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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